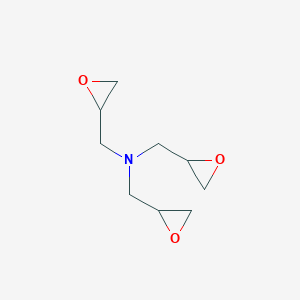

Triglycidylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triglycidylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crosslinking of Bioprosthetic Materials

TGA has been extensively studied for its effectiveness in crosslinking bioprosthetic materials, particularly in the context of cardiac valves. Research indicates that TGA-treated materials exhibit superior biocompatibility and calcification resistance compared to traditional crosslinkers like glutaraldehyde.

- Key Findings :

- TGA crosslinking significantly enhances collagenase resistance and biomechanical compliance of porcine aortic valve cusps and bovine pericardium .

- In vivo studies demonstrated that TGA-pretreated implants showed less calcification than those treated with glutaraldehyde, indicating improved stability and longevity of bioprosthetic devices .

| Material Type | Crosslinker | Calcification Resistance | Biomechanical Compliance |

|---|---|---|---|

| Porcine Aortic Valve Cusps | This compound | High | Superior |

| Bovine Pericardium | Glutaraldehyde | Low | Moderate |

Tissue Engineering

In tissue engineering, TGA's ability to stabilize extracellular matrix (ECM) proteins has been leveraged to enhance the mechanical properties and biocompatibility of scaffolds used for cell growth.

- Case Study : A study demonstrated that TGA-treated collagen scaffolds supported the growth of sheep aortic valve interstitial cells without calcification, showcasing its potential for cardiac tissue engineering .

Adhesives and Composites

TGA is utilized in the development of advanced adhesives and composite materials. Its epoxy groups facilitate strong bonding between different substrates, making it suitable for various industrial applications.

- Research Insights : The incorporation of TGA into soy protein isolate adhesives has shown improved performance characteristics, including enhanced adhesion strength and moisture resistance .

| Application Area | Material Used | Performance Improvement |

|---|---|---|

| Adhesives | Soy Protein Isolate | Enhanced adhesion strength |

| Composites | Polyurethane Elastomer | Improved moisture resistance |

Wastewater Treatment

TGA's reactive properties have been explored in environmental engineering for wastewater treatment processes, particularly in the removal of pollutants through advanced oxidation processes.

Análisis De Reacciones Químicas

Crosslinking Reactions with Biomolecules

TGA’s three epoxy groups enable covalent crosslinking with extracellular matrix (ECM) proteins, particularly collagen :

Comparative Stability Data :

| Property | TGA-Crosslinked | Glutaraldehyde-Crosslinked |

|---|---|---|

| Collagenase resistance (%) | 85–92 | 40–55 |

| Calcification (mg Ca/g) | 12.3 ± 1.8 | 98.4 ± 10.2 |

| Shrink temperature (°C) | 82.5 ± 1.2 | 84.1 ± 1.5 |

Reaction with Alkaline Phosphatase (ALP)

Post-crosslinking functionalization with mercapto bisphosphonate (MABP) inhibits ALP activity, a key enzyme in dystrophic calcification :

-

Mechanism : MABP binds to TGA-crosslinked collagen via thiol-epoxide interactions, reducing ALP activity by 78% in vitro.

-

Outcome : Combined TGA/MABP treatment suppresses hydroxyapatite nucleation in rat subdermal implants (0.5 ± 0.2 mg Ca/g vs. 45.3 ± 6.1 mg Ca/g for glutaraldehyde controls).

Stability Under Physiological Conditions

TGA-crosslinked materials exhibit superior resistance to enzymatic and hydrolytic degradation:

-

Collagen Stability : Lyophilized TGA-collagen substrates retained 92% mass after 14 days in SAVIC cultures, versus 48% for glutaraldehyde controls .

-

Thermal Stability : Shrink temperature remains stable at 82–84°C, comparable to glutaraldehyde fixation.

Impact on Cellular Behavior

Propiedades

Fórmula molecular |

C9H15NO3 |

|---|---|

Peso molecular |

185.22 g/mol |

Nombre IUPAC |

1-(oxiran-2-yl)-N,N-bis(oxiran-2-ylmethyl)methanamine |

InChI |

InChI=1S/C9H15NO3/c1(7-4-11-7)10(2-8-5-12-8)3-9-6-13-9/h7-9H,1-6H2 |

Clave InChI |

CBOLARLSGQXRBB-UHFFFAOYSA-N |

SMILES canónico |

C1C(O1)CN(CC2CO2)CC3CO3 |

Sinónimos |

triglycidyl amine triglycidylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.